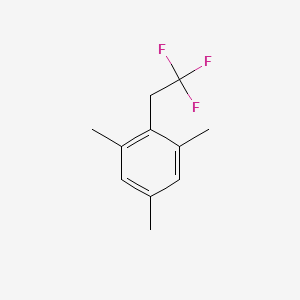

1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene

Description

BenchChem offers high-quality 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3/c1-7-4-8(2)10(9(3)5-7)6-11(12,13)14/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZANYPGDKSQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801244831 | |

| Record name | 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801244831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-84-8 | |

| Record name | 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801244831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene

Abstract

This comprehensive technical guide details the synthesis of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. This document provides an in-depth analysis of viable synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative evaluation of the different approaches. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing the necessary information to replicate and optimize the synthesis of this target molecule.

Introduction: The Significance of Fluorinated Aromatics

The introduction of fluorine-containing moieties into organic molecules can profoundly influence their physicochemical and biological properties. The 2,2,2-trifluoroethyl group, in particular, is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene, with its symmetrically substituted aromatic core, serves as a key building block for more complex molecular architectures. This guide explores the most effective methods for the synthesis of this compound, focusing on practicality, efficiency, and scalability.

Synthetic Strategies: A Comparative Overview

The synthesis of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene can be approached through several distinct synthetic routes. The choice of strategy will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory. This guide will focus on three primary and validated methodologies:

-

Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

-

Route 2: Multi-step Synthesis via Friedel-Crafts Acylation and Reduction

-

Route 3: Synthesis via Hydrazone Intermediates

Each of these routes will be discussed in detail in the following sections, complete with step-by-step protocols and expert commentary.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] This approach is particularly well-suited for the synthesis of the target molecule due to its high functional group tolerance and generally mild reaction conditions. The overall strategy involves the coupling of a pre-functionalized mesitylene derivative (2,4,6-trimethylphenylboronic acid) with a suitable 2,2,2-trifluoroethyl electrophile.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the active catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Experimental Workflow

The synthesis via this route is a two-step process, as illustrated in the following workflow diagram:

Caption: Workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4,6-Trimethylphenylboronic Acid [2]

-

Grignard Reagent Formation: To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 2-bromo-1,3,5-trimethylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once initiated, maintain a gentle reflux until the magnesium is consumed.

-

Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (2 M).

-

Extract the aqueous layer with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 2,4,6-trimethylphenylboronic acid.

Step 2: Suzuki-Miyaura Coupling

-

Reaction Setup: To a Schlenk flask, add 2,4,6-trimethylphenylboronic acid (1.0 equivalent), 2,2,2-trifluoroethyl iodide (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as aqueous sodium carbonate (2.0 M, 2.0 equivalents).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Degas the reaction mixture by bubbling with argon for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene.

Data Summary

| Step | Reactants | Key Reagents | Yield (%) | Purity (%) |

| 1. Boronic Acid Synthesis | 2-Bromo-1,3,5-trimethylbenzene, Mg, Trimethyl borate | THF, HCl | 50-70 | >95 |

| 2. Suzuki-Miyaura Coupling | 2,4,6-Trimethylphenylboronic acid, 2,2,2-Trifluoroethyl iodide | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | 60-80 | >98 |

Route 2: Multi-step Synthesis via Friedel-Crafts Acylation and Reduction

This classical approach utilizes the well-established Friedel-Crafts acylation to introduce a trifluoroacetyl group onto the mesitylene ring, followed by a reduction of the resulting ketone to the desired trifluoroethyl group.[3][4][5][6] While this route involves more steps than the Suzuki-Miyaura coupling, the starting materials are often more readily available and cost-effective.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from trifluoroacetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).[7] Mesitylene, being an electron-rich aromatic compound, readily undergoes electrophilic aromatic substitution. The subsequent reduction of the trifluoroacetyl group can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation.

Experimental Workflow

Caption: Workflow for the Friedel-Crafts acylation-reduction synthesis.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation

-

Reaction Setup: To a dry, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add anhydrous aluminum chloride (1.1 equivalents) and a dry solvent such as dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of mesitylene (1.0 equivalent) in dichloromethane to the flask.

-

Add trifluoroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and add concentrated HCl to dissolve the aluminum salts.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude ketone, which can be purified by distillation or chromatography.

Step 2: Reduction of the Ketone

-

Reaction Setup: Dissolve the 2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-one (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Work-up: Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution to give the crude product, which can be purified by column chromatography.

Data Summary

| Step | Reactants | Key Reagents | Yield (%) | Purity (%) |

| 1. Friedel-Crafts Acylation | Mesitylene, Trifluoroacetyl chloride | AlCl₃, Dichloromethane | 70-85 | >95 |

| 2. Ketone Reduction | 2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-one, NaBH₄ | Methanol | 80-95 | >98 |

Route 3: Synthesis via Hydrazone Intermediates

This more recent methodology offers a transition-metal-free approach to the synthesis of (2,2,2-trifluoroethyl)arenes. The key steps involve the formation of a hydrazone from 2,4,6-trimethylbenzaldehyde, followed by a denitrogenative hydrotrifluoromethylation reaction.

Mechanistic Rationale

The reaction proceeds through the formation of a hydrazone from the corresponding aldehyde. Treatment of the hydrazone with an electrophilic trifluoromethylating reagent, such as Togni's reagent, in the presence of a base, is proposed to generate a radical intermediate.[8] This intermediate then undergoes a series of transformations, including denitrogenation and hydrogen atom abstraction, to yield the final trifluoroethylated product.

Experimental Workflow

Caption: Workflow for the synthesis via a hydrazone intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde [9][10][11][12]

-

Gattermann-Koch Reaction:

-

In a flask equipped for gas inlet and stirring, dissolve mesitylene (1.0 equivalent) in a suitable solvent like benzene.

-

Add aluminum chloride (1.5 equivalents) and a catalytic amount of nickel dichloride.

-

Generate carbon monoxide and hydrogen chloride gas by dropping formic acid into chlorosulfonic acid and bubble the gas mixture through the reaction solution at 70-80 °C.

-

After several hours, quench the reaction with water and extract with ethyl acetate.

-

Purify the product by column chromatography.

-

Step 2: Hydrazone Formation [13]

-

Reaction Setup: Dissolve 2,4,6-trimethylbenzaldehyde (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Add a catalytic amount of acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature. The hydrazone may precipitate out of the solution. If not, remove the solvent under reduced pressure.

-

Wash the crude hydrazone with cold water and dry under vacuum.

Step 3: Denitrogenative Hydrotrifluoromethylation

-

Reaction Setup: To a solution of the 2,4,6-trimethylbenzaldehyde hydrazone (1.0 equivalent) in a suitable solvent (e.g., acetonitrile), add Togni's reagent II (1.2 equivalents).[14]

-

Add a base, such as potassium hydroxide (2.0 equivalents), and a fluoride source like cesium fluoride (1.0 equivalent).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or ¹⁹F NMR).

-

Work-up: Quench the reaction with water and extract with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Summary

| Step | Reactants | Key Reagents | Yield (%) | Purity (%) |

| 1. Aldehyde Synthesis | Mesitylene, CO/HCl | AlCl₃, NiCl₂ | 40-60 | >95 |

| 2. Hydrazone Formation | 2,4,6-Trimethylbenzaldehyde, Hydrazine hydrate | Ethanol, Acetic acid | 85-95 | >95 |

| 3. Denitrogenative Hydrotrifluoromethylation | 2,4,6-Trimethylbenzaldehyde hydrazone, Togni's reagent II | KOH, CsF, Acetonitrile | 50-70 | >98 |

Conclusion and Future Outlook

This guide has presented three robust and experimentally validated methodologies for the synthesis of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene. The Palladium-catalyzed Suzuki-Miyaura coupling offers a direct and efficient route, particularly for small to medium-scale synthesis where the cost of the catalyst and precursors is manageable. The Friedel-Crafts acylation followed by reduction is a more classical and often more economical approach for larger-scale production, leveraging readily available starting materials. The synthesis via hydrazone intermediates represents a modern, transition-metal-free alternative, which is an attractive feature from an environmental and purity perspective.

The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development program. Future research in this area may focus on the development of more direct C-H trifluoroethylation methods for mesitylene, which would further streamline the synthesis and improve the overall atom economy.

References

-

PrepChem. Synthesis of 2,4,6-trimethylbenzaldehyde. Available at: [Link]

- Google Patents. CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde.

- Xin, A. J. (2007). Synthesis of 2,4,6-Trimethylbenzaldehyde. Semantic Scholar.

-

Organic Syntheses. Benzaldehyde, 2,4,6-trimethyl-. Available at: [Link]

- Dissertation. Study on Synthesis of 2,4,6-trimethylbenzaldehyde.

- Beilstein Journals.

- Guo, F., Xiao, J., Deng, J., & Tang, Z. L. (2022). Esters as Both Alkylating and Acylating Reagents: PCl3‐Promoted Friedel‐Crafts Reaction in One‐Pot.

-

ResearchGate. Friedel?Crafts acylations of aromatic hydrocarbons. Part VIII. Mono and di-acylation of mesitylene. Available at: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

- CONICET.

- MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline.

-

NIST WebBook. Benzene, 2-fluoro-1,3,5-trimethyl-. Available at: [Link]

- ACS Publications.

- Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). PMC.

- Ota, K., & Kinjo, R. (2018). Synthesis of 3 (Mes=2,4,6‐trimethylphenyl).

-

Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions. Available at: [Link]

- Georganics.

- ResearchGate. Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism.

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]

- ResearchGate. Friedel‐Crafts acylation with various amides and mesitylene.

- ChemRxiv.

-

Khan Academy. Friedel-Crafts acylation. Available at: [Link]

- Organic Syntheses. 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole.

- YouTube.

- Beilstein Journals.

- Master Organic Chemistry. EAS Reactions (3)

- Organic Syntheses.

- Open Access LMU.

- Beilstein Journals. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.

- Macmillan Group. B-Alkyl Suzuki Couplings.

- PubChem. Benzene, 1,3,5-tris(trifluoromethyl)-.

- PubMed Central. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals.

- PubMed Central. (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone.

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Khan Academy [khanacademy.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 9. prepchem.com [prepchem.com]

- 10. CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde - Google Patents [patents.google.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Togni Reagent II - Enamine [enamine.net]

A Technical Guide to the Physicochemical Properties of 2-(2,2,2-Trifluoroethyl)-1,3,5-trimethylbenzene

Abstract

The strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry and materials science. Among these, the 2,2,2-trifluoroethyl group (-CH2CF3) offers a unique combination of electronic and steric properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and target-binding interactions. This guide provides an in-depth analysis of the anticipated physicochemical properties of 2-(2,2,2-trifluoroethyl)-1,3,5-trimethylbenzene (trifluoroethylated mesitylene). While specific experimental data for this compound is not widely published, this document synthesizes established principles of physical organic chemistry and proven experimental methodologies to provide a robust predictive framework. We will explore the electronic impact of the trifluoroethyl substituent, its effect on key properties such as lipophilicity and metabolic stability, and provide detailed, field-proven protocols for their empirical determination.

Introduction: The Rationale for Trifluoroethylation in Molecular Design

The substitution of hydrogen atoms with fluorine is a powerful strategy for optimizing molecular properties.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability and modulate electronic characteristics.[2][3] However, the direct attachment of a -CF3 group can sometimes drastically alter molecular conformation or electronic distribution in undesirable ways.

The 2,2,2-trifluoroethyl (-CH2CF3) group serves as a valuable alternative. It retains the strong inductive electron-withdrawing character and metabolic resistance of the C-F bonds while introducing a flexible ethyl linker.[4] This linker insulates the aromatic ring from the direct steric bulk of the fluorine atoms and subtly moderates the electronic effects, providing a distinct tool for fine-tuning molecular properties. Mesitylene (1,3,5-trimethylbenzene) provides a symmetrically substituted, lipophilic aromatic scaffold, making it an excellent model system to dissect the intrinsic effects of trifluoroethylation. Understanding these effects is critical for professionals in drug development seeking to optimize DMPK (Drug Metabolism and Pharmacokinetics) profiles.[5]

Molecular Structure and Electronic Influence

The introduction of the -CH2CF3 group onto the mesitylene ring induces significant electronic perturbations. This is primarily driven by the strong electronegativity of the three fluorine atoms.

-

Inductive Effect (-I): The fluorine atoms create powerful, permanent dipoles in the C-F bonds. This electron-withdrawing effect propagates through the sigma bonds of the ethyl linker to the aromatic ring, reducing the electron density of the π-system. This deactivation is a key factor in enhancing metabolic stability against oxidative processes.[3]

-

Steric Shielding: The trifluoroethyl group, while conformationally flexible, provides steric bulk adjacent to a potential site of metabolism, further hindering enzymatic attack.

Below is a diagram illustrating the key electronic shifts and the overall characterization workflow for trifluoroethylated mesitylene.

Caption: Workflow from molecular properties to experimental validation.

Core Physicochemical Properties: A Comparative Analysis

Direct experimental values for 2-(2,2,2-trifluoroethyl)-1,3,5-trimethylbenzene are scarce. However, we can construct a highly informative predictive profile by comparing the known properties of the parent scaffold, mesitylene, with the expected changes imparted by the -CH2CF3 group.

| Property | Mesitylene (1,3,5-Trimethylbenzene) | 2-(2,2,2-Trifluoroethyl)-1,3,5-trimethylbenzene (Predicted) | Rationale for Predicted Change |

| Molecular Weight | 120.19 g/mol [6] | 202.22 g/mol | Addition of -CH2CF3 group. |

| Boiling Point | 164.7 °C[7] | > 200 °C | Increased molecular weight and stronger intermolecular dipole-dipole interactions lead to a significant elevation in boiling point. |

| Lipophilicity (logP) | ~3.42 (Calculated) | ~4.5 - 5.0 | The addition of fluorocarbons significantly increases lipophilicity. The -CH2CF3 group is a strong hydrophobic contributor.[3][4] |

| Aqueous Solubility | ~20 mg/L (20°C)[7] | Very Low (< 5 mg/L) | The substantial increase in lipophilicity (logP) and molecular size will drastically reduce solubility in aqueous media. |

| Metabolic Stability | Moderate to Low | High | The strong C-F bonds are resistant to cleavage, and the group's electron-withdrawing nature deactivates the aromatic ring towards oxidative metabolism by Cytochrome P450 enzymes.[2][8][9] |

Experimental Protocols for Empirical Determination

To validate the predicted properties, standardized, robust experimental protocols are essential. The following sections detail the self-validating methodologies required to generate reliable data for trifluoroethylated mesitylene.

Protocol for logP Determination via Reverse-Phase HPLC

The octanol-water partition coefficient (logP) is a critical measure of lipophilicity. The HPLC method provides a rapid and reliable alternative to the traditional shake-flask method, especially for high-throughput screening.[10][11]

Causality: This method correlates a compound's retention time on a nonpolar (C18) stationary phase with its lipophilicity. Highly lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times. A calibration curve built from standards with known logP values allows for the accurate determination of the unknown.[10][12]

Step-by-Step Methodology:

-

System Preparation:

-

Instrument: Agilent 1200 Infinity Series or similar HPLC system with a Diode Array Detector (DAD).[13]

-

Column: C18 bonded column with low silanol activity.

-

Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of acetonitrile and a pH 7.4 phosphate buffer. The exact ratio should be optimized to achieve good peak separation for the standards.

-

Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

-

Standard & Sample Preparation:

-

Execution:

-

Inject each standard individually and record its retention time (t_R).

-

Inject a blank (acetonitrile) to determine the void time (t_0).

-

Inject the trifluoroethylated mesitylene sample and record its retention time.

-

-

Data Analysis:

-

For each standard, calculate the capacity factor, k' = (t_R - t_0) / t_0.

-

Calculate log k' for each standard.

-

Construct a calibration curve by plotting the known logP values of the standards (Y-axis) against their corresponding log k' values (X-axis).

-

Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Calculate the log k' for trifluoroethylated mesitylene and use the regression equation to determine its logP value.[12]

-

Protocol for Aqueous Solubility via Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic aqueous solubility, providing a direct measure of a compound's saturation point in a specific medium.[14][15]

Causality: This protocol ensures that an equilibrium is reached between the excess solid compound and the dissolved compound in an aqueous buffer. Measuring the concentration of the saturated supernatant provides the thermodynamic solubility.[16] Using a buffer at a physiological pH of 7.4 is critical for drug development applications.

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a 0.1 M phosphate buffer and adjust the pH to 7.4.

-

Add an excess amount of solid trifluoroethylated mesitylene to a series of glass vials (in triplicate). "Excess" means enough solid is visible at the end of the experiment.[15]

-

Add a precise volume of the pH 7.4 buffer to each vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a prolonged period (typically 24 to 48 hours) to ensure equilibrium is reached.[14]

-

-

Phase Separation:

-

Allow the vials to stand undisturbed for a short period to let the solid settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either:

-

Centrifuge the vials at high speed (e.g., 10,000 x g) and collect the supernatant.[17]

-

Filter the solution using a syringe filter (e.g., 0.22 µm PVDF).

-

-

-

Quantification:

-

Prepare a standard calibration curve of trifluoroethylated mesitylene at known concentrations.

-

Analyze the concentration of the compound in the collected supernatant using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[18]

-

The determined concentration is the thermodynamic solubility.

-

Protocol for In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by key drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), found in liver microsomes.[19][20]

Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes.[21] By incubating the test compound with microsomes and the necessary cofactor (NADPH), we can simulate hepatic metabolism. The rate of disappearance of the parent compound over time is a direct measure of its metabolic stability.[17]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.[19]

-

Microsomes: Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 1 mg/mL protein) in the buffer.[22]

-

Cofactor: Prepare a solution of NADPH regenerating system.

-

Test Compound: Prepare a 1 µM working solution of trifluoroethylated mesitylene in the buffer.

-

Positive Control: Use a compound with known metabolic liability (e.g., Midazolam) to validate the assay.[19]

-

-

Incubation:

-

Pre-warm the microsomal solution and the test compound solution to 37°C.

-

Initiate the reaction by adding the NADPH cofactor to the microsomal/compound mixture.

-

Set up a parallel incubation without NADPH as a negative control to account for non-enzymatic degradation.[21]

-

Incubate the reaction mixture in a shaking water bath at 37°C.

-

-

Time-Point Sampling & Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[20]

-

Immediately quench the metabolic activity by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins.[19]

-

-

Sample Processing & Analysis:

-

Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.[17]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

-

A longer half-life indicates higher metabolic stability.

-

Conclusion and Implications

The introduction of a 2,2,2-trifluoroethyl group onto a mesitylene scaffold is predicted to induce profound changes in its physicochemical profile. The resulting molecule, 2-(2,2,2-trifluoroethyl)-1,3,5-trimethylbenzene, will be significantly more lipophilic and metabolically robust than its parent compound. These characteristics—high logP and resistance to oxidative metabolism—are highly sought after in drug discovery for improving oral bioavailability and extending in vivo half-life.[2][5] However, the concomitant decrease in aqueous solubility presents a formulation challenge that must be carefully managed. The experimental protocols provided herein offer a clear and validated pathway for the empirical determination of these critical parameters, enabling researchers to make data-driven decisions in the design and optimization of novel chemical entities.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved from [Link]

-

Breaking C-F bonds in drugs. (n.d.). Hypha Discovery. Retrieved from [Link]

-

Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

Anderson, B. D. (2010). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 11(3), 1095–1099. Retrieved from [Link]

-

Daggett, V., & Taylor, A. (n.d.). Redox chemistry and hydrogen bonding in drug design. MIT OpenCourseWare. Retrieved from [Link]

-

Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 999-1003. Retrieved from [Link]

-

metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-804. Retrieved from [Link]

-

Lectka, T. (2008). Carbon–Fluorine Bond Formation. Harvard University. Retrieved from [Link]

-

Davit, B. M., & Rinaldi, F. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 6–10. Retrieved from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent Technologies. Retrieved from [Link]

-

Wernevik, J., Giordanetto, F., & Akerud, T. (2022). Protocol for the Human Liver Microsome Stability Assay. Methods in Molecular Biology, 2451, 191-201. Retrieved from [Link]

-

Avdeef, A. (2001). A High-Throughput Method for Lipophilicity Measurement. Journal of Pharmaceutical Sciences, 90(3), 299-311. Retrieved from [Link]

-

Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

- Lombardo, F., & Obach, R. S. (2002). Determination of logP coefficients via a RP-HPLC column. Google Patents.

-

In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTT Lab. Retrieved from [Link]

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2021). Angewandte Chemie International Edition, 60(41), 22269-22277. Retrieved from [Link]

-

Tao, L., Lei, Z., Zhao, L., Ji, T., Lim, Y.-H., Roane, J. P., ... & Wen, X. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246–10259. Retrieved from [Link]

-

Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (2018). University of Lincoln. Retrieved from [Link]

-

Donovan, S. F., & Pescatore, M. C. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 92(11), 7549–7553. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]

- Lombardo, F., & Obach, R. S. (2002). Determination of log P coefficients via a RP-HPLC column. Google Patents.

-

Mesitylene. (n.d.). Wikipedia. Retrieved from [Link]

-

1,3,5-Trifluoro-2,4,6-trimethylbenzene. (n.d.). PubChem. Retrieved from [Link]

-

Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. (2004). Bioorganic & Medicinal Chemistry Letters, 14(12), 3231-3234. Retrieved from [Link]

-

Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246–10259. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(14), 5521. Retrieved from [Link]

-

2,2,2-Trifluoroethyl methyl ether. (n.d.). Cheméo. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(14), 5521. Retrieved from [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2020). ACS Omega, 5(20), 11503–11510. Retrieved from [Link]

-

Benzene, 2-fluoro-1,3,5-trimethyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Mesitylene. (n.d.). Common Organic Chemistry. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. Mesitylene [commonorganicchemistry.com]

- 7. Mesitylene - Wikipedia [en.wikipedia.org]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 13. agilent.com [agilent.com]

- 14. enamine.net [enamine.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. mercell.com [mercell.com]

- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. mttlab.eu [mttlab.eu]

- 22. researchgate.net [researchgate.net]

¹H and ¹³C NMR analysis of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a deep dive into the causal relationships between the molecule's unique structure and its resulting spectral features. We will explore the interplay of sterically hindered methyl groups and the potent electron-withdrawing trifluoroethyl substituent on the chemical environment of the mesitylene core. This guide details optimized experimental protocols, predictive analysis of ¹H and ¹³C spectra, and the application of advanced techniques like COSY, HSQC, and HMBC for unambiguous signal assignment. The methodologies and interpretations presented herein are designed to serve as an authoritative resource for researchers in organic synthesis, medicinal chemistry, and materials science, ensuring both scientific rigor and practical applicability.

Introduction: The Structural Challenge

1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene is a polysubstituted aromatic compound presenting a unique analytical challenge. The symmetrical 1,3,5-trimethylbenzene (mesitylene) backbone is perturbed by the introduction of a sterically demanding and strongly electronegative 2,2,2-trifluoroethyl group. This substitution breaks the molecule's symmetry and introduces complex electronic effects that profoundly influence the NMR spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the structure of such organic compounds in solution.[1] It provides unparalleled detail about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2] This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of the title compound, explaining the theoretical underpinnings of the observed chemical shifts and spin-spin coupling patterns. The objective is to provide a robust, field-proven workflow for an accurate and complete spectral assignment, which is a critical step in chemical characterization for synthesis validation, quality control, and drug development.

Theoretical Principles: Predicting the Spectrum

A successful NMR analysis begins with a theoretical prediction of the spectrum based on fundamental principles. The unique substitution pattern of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene creates a distinct set of NMR-active nuclei whose spectral parameters are governed by shielding, deshielding, and spin-spin coupling phenomena.

Influence of Substituents on Chemical Shifts

The chemical shift of a nucleus is highly sensitive to its local electronic environment.[3]

-

Aromatic Protons & Carbons: In a simple benzene ring, all protons are chemically equivalent and appear as a singlet around 7.3 ppm.[4] In our target molecule, the three methyl groups are electron-donating, which increases electron density on the aromatic ring and should shift the aromatic proton signals upfield (to a lower ppm value) relative to benzene. Conversely, the trifluoroethyl group is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. This effect decreases electron density, particularly at the ortho and para positions, leading to a downfield shift. The interplay of these opposing effects dictates the final chemical shifts of the two non-equivalent aromatic protons. Aromatic carbons typically resonate in the δ 110-160 ppm range.[4]

-

Alkyl Protons & Carbons: The protons of the methyl groups and the methylene bridge will appear in the upfield alkyl region of the spectrum. The methylene (-CH₂-) protons are directly attached to the aromatic ring and adjacent to the powerful electron-withdrawing CF₃ group, which will cause their signal to appear significantly downfield compared to a typical benzylic CH₂ group.

Spin-Spin Coupling: Deciphering Connectivity

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the bonding electrons, resulting in the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the external magnetic field strength.

-

¹H-¹H Coupling: The two aromatic protons are four bonds apart (meta-coupling) and are expected to show a small coupling constant, typically in the range of 2-3 Hz.[5][6]

-

¹H-¹⁹F and ¹³C-¹⁹F Coupling: The presence of three fluorine atoms introduces significant heteronuclear coupling.

-

The methylene protons (-CH₂-) are two bonds away from the fluorine atoms, resulting in a prominent coupling (²JHF) that will split the proton signal into a quartet (due to three equivalent ¹⁹F nuclei, following the n+1 rule).

-

The trifluoromethyl carbon (-CF₃) signal in the ¹³C spectrum will be split into a quartet by the three directly attached fluorine atoms (¹JCF), which is typically a very large coupling.[7] The methylene carbon (-CH₂-) signal will also be split into a quartet by the three fluorine atoms two bonds away (²JCF).[7]

-

Molecular Structure and Analytical Workflow

A clear numbering system and a logical workflow are essential for a systematic analysis.

Caption: Numbering scheme for 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene.

The analysis follows a structured pathway from sample preparation to final interpretation, leveraging multiple NMR experiments for a complete and validated assignment.

Caption: A systematic workflow for the complete NMR analysis of the target molecule.

Experimental Protocols

Scientific integrity demands reproducible and well-documented experimental methods. The following protocols represent a standard, robust approach for acquiring high-quality NMR data.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it dissolves a wide range of organic compounds and has a well-defined residual solvent peak (δ ~7.26 ppm for ¹H, δ ~77.16 ppm for ¹³C) for spectral referencing.[8][9]

-

Homogenization: Cap the tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

Data Acquisition

These parameters are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument.[10]

Protocol 1: ¹H NMR Spectrum

-

Experiment: Standard 1D proton acquisition.

-

Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker systems).

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 scans, to achieve good signal-to-noise.

-

Temperature: 298 K.

Protocol 2: ¹³C{¹H} NMR Spectrum

-

Experiment: Standard 1D carbon acquisition with proton decoupling.

-

Pulse Program: A standard power-gated decoupling sequence (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

Spectral Interpretation and Data Analysis

The core of the analysis lies in the detailed interpretation of the acquired spectra. Based on established principles and data from similar structures, we can predict the key features of the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H spectrum is expected to show four distinct signals.

| Assignment (Protons) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |

| H4, H6 | ~7.0 - 7.2 | d (or narrow m) | ⁴JHH ≈ 2-3 Hz | 2H | Aromatic protons. Shifted slightly upfield by methyl groups but deshielded by the trifluoroethyl group. Their near-equivalence may result in a singlet or narrow multiplet. |

| H10 (-CH₂-) | ~3.3 - 3.5 | q | ³JHF ≈ 10-12 Hz | 2H | Benzylic protons significantly deshielded by the adjacent CF₃ group. The signal is split into a quartet by the three fluorine atoms.[7] |

| H7, H9 (-CH₃) | ~2.3 - 2.5 | s | N/A | 6H | Protons of the two equivalent methyl groups at C3 and C5. |

| H8 (-CH₃) | ~2.2 - 2.4 | s | N/A | 3H | Protons of the methyl group at C1, which is ortho to the bulky trifluoroethyl group and may experience a slightly different chemical shift. |

Note: The two aromatic protons (H4, H6) are chemically non-equivalent but may have very similar chemical shifts, potentially leading to a complex or deceptively simple signal.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum is expected to show eight distinct signals due to the molecule's lack of symmetry.

| Assignment (Carbons) | Predicted δ (ppm) | Multiplicity (from Fluorine) | Coupling Constant (J) | Rationale |

| C1, C3, C5 (C-CH₃) | ~135 - 140 | s | N/A | Quaternary carbons attached to methyl groups.[11] |

| C2 (C-CH₂CF₃) | ~130 - 135 | q (narrow) | ³JCF ≈ 3-5 Hz | Quaternary carbon attached to the trifluoroethyl group. May show small long-range coupling to F. |

| C4, C6 (Ar-CH) | ~128 - 132 | s | N/A | Protonated aromatic carbons. |

| C11 (-CF₃) | ~125 - 128 | q | ¹JCF ≈ 275-280 Hz | The trifluoromethyl carbon shows a characteristic large one-bond coupling to fluorine.[7] |

| C10 (-CH₂-) | ~35 - 40 | q | ²JCF ≈ 30-35 Hz | The methylene carbon shows a significant two-bond coupling to the fluorine atoms.[7] |

| C7, C9 (-CH₃) | ~20 - 22 | s | N/A | Carbons of the two equivalent methyl groups at C3 and C5. |

| C8 (-CH₃) | ~19 - 21 | s | N/A | Carbon of the methyl group at C1. |

Note: The assignment of the specific quaternary aromatic carbons (C1, C2, C3, C5) requires advanced 2D NMR techniques.

Advanced Spectroscopic Confirmation

While 1D spectra provide essential information, 2D NMR experiments are indispensable for confirming connectivity and providing unambiguous assignments, especially for complex molecules.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show a cross-peak between the aromatic protons H4 and H6, confirming their meta relationship.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the signals for H4/C4, H6/C6, H10/C10, and the methyl protons to their respective carbon signals.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It reveals correlations between protons and carbons over two or three bonds.[12] Key expected correlations that would solve the structure are:

-

Methyl protons (H7, H8, H9) to their adjacent quaternary and CH carbons.

-

Methylene protons (H10) to the aromatic carbons C1, C2, and C3, and to the CF₃ carbon (C11).

-

Aromatic protons (H4, H6) to the surrounding quaternary carbons, allowing for complete assignment of the aromatic ring.

-

Caption: Key J-coupling and HMBC correlations for structural elucidation.

Conclusion

The comprehensive NMR analysis of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene is a multi-faceted process that relies on a synergistic application of 1D and 2D NMR techniques. The ¹H spectrum is defined by four distinct signals, with the methylene protons exhibiting a characteristic quartet due to strong coupling with the fluorine nuclei. The ¹³C spectrum provides a full count of the carbon skeleton, with the trifluoroethyl group carbons showing large, diagnostic splitting patterns from C-F coupling. While 1D spectra offer a strong preliminary assessment, the use of COSY, HSQC, and particularly HMBC is essential for the definitive and unambiguous assignment of every proton and carbon in the molecule. This guide provides the theoretical foundation, practical protocols, and interpretive logic required to transform raw spectral data into a validated chemical structure, meeting the high standards of modern chemical research and development.

References

-

NMRium. (n.d.). The next-generation NMR software. NMRium. [Link]

-

Martin, G. E., & Williams, A. J. (2013). Long-range proton-carbon coupling constants: NMR methods and applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 17-55. [Link]

-

Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Mestrelab. [Link]

-

University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants. [Link]

-

Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. [Link]

-

University of Delaware. (n.d.). NMR Data Processing Software. [Link]

-

Anasazi Instruments. (n.d.). Free NMR Data Analysis Software Download | NUTS. [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. [Link]

-

Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. [Link]

-

Hiratani, K., Takahashi, T., & Sugihara, H. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry Letters, 22(1), 127-130. [Link]

-

IMSERC. (n.d.). Long-range proton-carbon coupling constants. Northwestern University. [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

-

Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829-1835. [Link]

-

Sychrovský, V., Gräfenstein, J., & Cremer, D. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. The Journal of Physical Chemistry A, 113(47), 13394-13406. [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

-

ResearchGate. (n.d.). Long-range proton-carbon coupling constants: NMR methods and applications. [Link]

-

James Keeler. (n.d.). Long-range heteronuclear correlation. University of Cambridge. [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Chem 203. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

Prakash, G. K. S., et al. (2014). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

-

University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation. [Link]

-

Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

Akasaka, K., et al. (Eds.). (2017). Experimental Approaches of NMR Spectroscopy. Springer. [Link]

-

The Royal Society of Chemistry. (2017). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

-

Ebraheem, K. A. K. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Organic Chemistry, 4, 125-135. [Link]

-

Kitevski-LeBlanc, J. L., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 43-52. [Link]

-

Hollingworth, G. J., & Gouverneur, V. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. Angewandte Chemie International Edition, 54(2), 643-647. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. tandfonline.com [tandfonline.com]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. files.sciengine.com [files.sciengine.com]

- 9. rsc.org [rsc.org]

- 10. uwyo.edu [uwyo.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Long-range heteronuclear correlation [chem.ch.huji.ac.il]

Mass spectrometry fragmentation of 2-trifluoroethyl-1,3,5-trimethylbenzene.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-trifluoroethyl-1,3,5-trimethylbenzene

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 2-trifluoroethyl-1,3,5-trimethylbenzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation mechanisms, explains the rationale behind the observed spectral data, and offers a predictive framework for identifying this and structurally related compounds.

Introduction and Overview

2-trifluoroethyl-1,3,5-trimethylbenzene (MW = 202.22 g/mol ) is an aromatic compound characterized by a highly substituted benzene ring. The presence of both electron-donating methyl groups and a strongly electron-withdrawing trifluoroethyl substituent creates a unique electronic environment that dictates its fragmentation behavior under electron ionization. Understanding these fragmentation pathways is critical for unambiguous structural confirmation, impurity profiling, and metabolite identification.

The stability of the aromatic ring ensures that a prominent molecular ion is typically observed.[1][2] However, the primary fragmentation is governed by the energetic favorability of cleavages at the benzylic position, a characteristic feature of alkyl-substituted aromatic compounds.[3][4] The fragmentation cascade is a logical sequence of events initiated by the formation of the most stable carbocations.

Experimental & Analytical Protocol

To acquire the mass spectrum of 2-trifluoroethyl-1,3,5-trimethylbenzene, a standard gas chromatography-mass spectrometry (GC-MS) system operating in electron ionization (EI) mode is the method of choice. The protocol below outlines a validated approach.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis of volatile organic compounds.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the analyte in a volatile solvent such as dichloromethane or hexane.

-

Gas Chromatography:

-

Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Use a temperature program starting at 50°C, holding for 2 minutes, then ramping to 280°C at 15°C/min to ensure proper separation and elution.

-

Maintain a constant helium flow rate of 1 mL/min.

-

-

Mass Spectrometry:

-

Couple the GC outlet to a mass spectrometer.

-

Set the ion source to electron ionization (EI) mode with a standard electron energy of 70 eV.[5]

-

Set the ion source temperature to 230°C and the quadrupole analyzer temperature to 150°C.

-

Acquire mass spectra over a range of m/z 40-300.

-

Predicted Mass Spectrum and Core Fragmentation Pathways

The fragmentation of 2-trifluoroethyl-1,3,5-trimethylbenzene is dominated by energetically favorable cleavages that lead to the formation of highly stabilized carbocations. The primary and most significant fragmentation event is the benzylic cleavage of the C-C bond beta to the aromatic ring.[6][7]

The Molecular Ion (M⁺•)

The molecular formula is C₁₁H₁₃F₃, giving a nominal mass of 202 u. Due to the stability of the aromatic system, a distinct molecular ion peak (m/z 202 ) is expected.

Primary Fragmentation: Benzylic Cleavage

The bond between the methylene (-CH₂-) and trifluoromethyl (-CF₃) groups is the weakest point for cleavage due to the stability of the resulting benzylic cation.[4][8]

-

Pathway: Loss of a trifluoromethyl radical (•CF₃, mass 69 u).

-

Resulting Ion: [M - 69]⁺ at m/z 133 .

-

Significance: The formation of the 2-(1,3,5-trimethylphenyl)ethyl cation is highly favored. This ion is stabilized by the electron-donating methyl groups and the aromatic ring. Consequently, the peak at m/z 133 is predicted to be the base peak of the spectrum.

Secondary and Minor Fragmentation Pathways

Further fragmentation originates from both the molecular ion and the primary fragment ion (m/z 133).

-

Loss of a Methyl Radical: Cleavage of a C-C bond from one of the methyl groups on the ring can occur from the molecular ion.

-

Formation of the Dimethyltropylium Ion: Alkylbenzene fragments are known to rearrange into highly stable tropylium or substituted tropylium structures.[1][3] The m/z 133 ion can undergo rearrangement and lose a neutral molecule of ethene.

-

Pathway: Rearrangement of the m/z 133 ion followed by the loss of ethene (C₂H₄, mass 28 u).

-

Resulting Ion: [C₈H₉]⁺ at m/z 105 . This corresponds to the very stable dimethyltropylium (or xylyl) cation, a characteristic fragment for trimethylbenzene.[10] This peak is expected to be of high intensity.

-

-

Fluorine-Related Fragmentations: While less dominant than benzylic cleavage, fragmentation involving the fluorine atoms can occur.

-

Pathway: Loss of a neutral hydrogen fluoride molecule (HF, mass 20 u) from the molecular ion. This is a known pathway for fluorinated compounds.[11]

-

Resulting Ion: [M - 20]⁺ at m/z 182 .

-

The fragmentation cascade is visualized below.

Caption: Primary EI fragmentation pathways for 2-trifluoroethyl-1,3,5-trimethylbenzene.

Summary of Predicted Spectral Data

The key ions expected in the electron ionization mass spectrum are summarized in the table below. The relative intensities are predictions based on established fragmentation principles, where energetically favorable pathways lead to more abundant ions.

| m/z | Proposed Ion Structure / Formula | Lost Neutral Fragment | Fragmentation Pathway | Predicted Relative Intensity |

| 202 | [C₁₁H₁₃F₃]⁺• | - | Molecular Ion (M⁺•) | Moderate |

| 187 | [C₁₀H₁₀F₃]⁺ | •CH₃ | Methyl Loss | Low to Moderate |

| 182 | [C₁₁H₁₂F₂]⁺• | HF | HF Elimination | Low |

| 133 | [C₁₀H₁₃]⁺ | •CF₃ | Benzylic Cleavage | 100% (Base Peak) |

| 105 | [C₈H₉]⁺ | C₂H₄ (from m/z 133) | Rearrangement | High |

Conclusion

The mass spectrometry fragmentation of 2-trifluoroethyl-1,3,5-trimethylbenzene is a predictable process dictated by fundamental principles of ion stability. The spectrum is expected to be dominated by a base peak at m/z 133 , resulting from a highly favorable benzylic cleavage and the loss of a trifluoromethyl radical. A secondary ion of high abundance at m/z 105 , corresponding to the stable dimethyltropylium cation, provides further structural confirmation. The presence of a moderate molecular ion peak at m/z 202 and minor fragments at m/z 187 and 182 completes the characteristic spectral fingerprint. This in-depth analysis serves as a robust guide for the identification and characterization of this molecule and its analogs in complex analytical workflows.

References

-

Kuck, D. (2002). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). CORE. [Link]

-

JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. [Link]

-

Unknown. (n.d.). General Fragmentation Modes. UGC. [Link]

-

Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. CORE. [Link]

-

Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. [Link]

-

Dobbie, R. C., & Cantell, R. G. (1967). A Study of the Fragmentation of Trifluoromethylarsenic Compounds in the Mass Spectrometer. Inorganic Chemistry, 6(8), 1494-1497. [Link]

-

Loudon, A. G., & Webb, K. S. (1970). Fragmentation mechanisms in mass spectrometry. Education in Chemistry, 7, 156. [Link]

-

Martínez, R., et al. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Rapid Communications in Mass Spectrometry, 13(24), 2480-2488. [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5: Fragmentation of Aromatics. Whitman College. [Link]

-

Wang, Y., et al. (2015). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 26(11), 1951-1958. [Link]

-

Clark, J. (n.d.). Mass Spectrum of Benzene. Doc Brown's Chemistry. [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Nevada, Las Vegas. [Link]

-

Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

NIST. (n.d.). 2-Chloro-1,1,2-trifluoroethyl ethyl ether. NIST WebBook. [Link]

-

Dodder, N. G., et al. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of The American Society for Mass Spectrometry, 34(10), 2245-2252. [Link]

-

Zaikin, V. G., & Varlamov, A. V. (2014). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects. Mass Spectrometry, 3(S0029), S0029. [Link]

-

Jurt, P., et al. (2016). A simple tool for the analysis of air- and moisture-sensitive organometallic species by direct-probe electron ionization mass spectrometry. Dalton Transactions, 45(40), 15811-15815. [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]

-

Clark, J. (n.d.). Mass spectrum of 1,3,5-trimethylbenzene. Doc Brown's Chemistry. [Link]

-

NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST WebBook. [Link]

Sources

- 1. GCMS Section 6.9.5 [people.whitman.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 4. ugto.mx [ugto.mx]

- 5. web.uvic.ca [web.uvic.ca]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern of m/z m/e ions for analysis and identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. whitman.edu [whitman.edu]

Crystal structure of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene

An In-Depth Technical Guide to the Prospective Crystal Structure of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine and fluorinated alkyl groups into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. These modifications can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and intermolecular interactions. This guide focuses on 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene, a compound of interest at the intersection of these fields. While its crystal structure has not been publicly reported as of this writing, this document provides a comprehensive roadmap for its determination and a detailed analysis of its expected structural features. We present a scientifically grounded, hypothetical workflow, from synthesis to single-crystal X-ray diffraction analysis, and discuss the likely intermolecular forces that would govern its crystal packing. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the structure of this and related fluorinated molecules.

Introduction: The Significance of Fluorinated Aromatic Compounds

Fluorine's unique properties—high electronegativity, small size, and the ability of the C-F bond to act as a weak hydrogen bond acceptor—make it a powerful tool in molecular design.[1] The trifluoroethyl group, in particular, can have a significant impact on a molecule's conformation and electronic properties. Understanding the precise three-dimensional arrangement of atoms in the solid state is crucial for predicting a compound's behavior, from its solubility and dissolution rate in pharmaceutical formulations to its charge transport properties in organic electronics.

Aromatic compounds containing fluorine have a wide range of applications. For instance, fluorobenzene is utilized in the production of lithium batteries, and complex fluorinated aromatic molecules are employed as antidepressants and cholesterol-lowering drugs.[2] The study of aromatic-aromatic interactions involving fluorine-substituted benzenes is also of great interest for understanding drug binding at their sites of action.[2]

This guide will provide a detailed, hypothetical pathway to determining the crystal structure of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene, a molecule where the interplay between the electron-donating methyl groups and the electron-withdrawing trifluoroethyl group on a benzene ring presents a fascinating case for solid-state characterization.

Synthesis and Purification for Crystallographic Analysis

The first and most critical step in crystal structure determination is the synthesis of high-purity material. The presence of impurities can significantly hinder or prevent the growth of single crystals.

Proposed Synthetic Route

A plausible synthesis of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene could be achieved via a cross-coupling reaction. A possible route is the reaction of 2-bromo-1,3,5-trimethylbenzene with a suitable trifluoroethylating agent in the presence of a palladium or copper catalyst.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-1,3,5-trimethylbenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable copper co-catalyst.

-

Reagent Addition: Add a trifluoroethylating reagent, such as (2,2,2-trifluoroethyl)zinc bromide, under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent: Use an anhydrous, degassed solvent like tetrahydrofuran (THF).

-

Reaction Conditions: Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should then be purified by column chromatography on silica gel.

Purification for Single-Crystal Growth

For crystallographic purposes, the purity of the compound must exceed 99.5%. The following steps are recommended after initial chromatographic purification:

-

Recrystallization: Dissolve the purified compound in a minimum amount of a hot solvent (e.g., hexane or ethanol) and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator. Collect the resulting crystals by filtration.

-

Sublimation: For highly volatile solids, sublimation under high vacuum can be an excellent final purification step to remove non-volatile impurities.

Single-Crystal Growth Methodologies

The growth of a single crystal of sufficient size and quality is often the most challenging aspect of crystal structure determination. Several techniques can be employed, and the optimal method is typically found through empirical screening.

| Technique | Description | Advantages | Disadvantages |

| Slow Evaporation | A solution of the compound is left undisturbed in a vial covered with a perforated seal to allow for the slow evaporation of the solvent. | Simple, requires minimal equipment. | Can be slow; crystal quality can be variable. |

| Vapor Diffusion | A concentrated solution of the compound in a good solvent is placed in a small vial, which is then placed in a larger sealed container with a poor solvent (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. | Provides good control over the rate of crystallization. | Requires careful selection of solvent/anti-solvent pairs. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, leading to crystallization. | Can produce large, high-quality crystals. | Requires precise temperature control. |

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal is obtained, its structure can be determined using SC-XRD.

The SC-XRD Workflow

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SC-XRD

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using methods such as Patterson or direct methods.

-

Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.

-

Validation: The final structure is validated using software tools to ensure its chemical and geometric sensibility. The data is then typically deposited in a public repository such as the Cambridge Structural Database (CSD).[3]

Expected Structural Features and Intermolecular Interactions

Based on the known principles of physical organic chemistry and crystallography, we can predict several key features of the crystal structure of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene.

Molecular Geometry

The benzene ring is expected to be largely planar. The bulky trimethyl and trifluoroethyl substituents will likely cause some minor distortions from ideal hexagonal symmetry. The C-F bond lengths are anticipated to be in the range of 1.33-1.37 Å.[1]

Intermolecular Interactions

The crystal packing will be dictated by a combination of weak intermolecular forces.

-

C-H···F Interactions: Weak hydrogen bonds between the methyl or aromatic C-H groups and the fluorine atoms of the trifluoroethyl group are highly probable. These interactions, while individually weak, can collectively play a significant role in stabilizing the crystal lattice.

-

π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, where the electron-rich benzene ring of one molecule interacts with the electron-poor region of a neighboring ring. The presence of both electron-donating and electron-withdrawing groups can modulate the nature of these interactions.

-

van der Waals Forces: Dispersion forces will be a major contributor to the overall lattice energy.

Caption: A conceptual diagram of potential intermolecular interactions.

Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene would provide valuable insights for:

-